molecular formula C2H5O3P B14606680 1,3,2-Dioxaphospholan-2-ol CAS No. 58402-90-7

1,3,2-Dioxaphospholan-2-ol

Cat. No.: B14606680
CAS No.: 58402-90-7
M. Wt: 108.03 g/mol
InChI Key: GRZZTYUZNNKOFW-UHFFFAOYSA-N
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Description

1,3,2-Dioxaphospholan-2-ol is a cyclic organophosphorus compound characterized by a five-membered ring containing two oxygen atoms and one phosphorus atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,2-Dioxaphospholan-2-ol can be synthesized through the reaction of dichlorophosphates with alkanediols. For instance, polyfluoroalkyl dichlorophosphates react with 1,2- or 1,3-alkanediols in a pyridine-diethyl ether system to afford 2-polyfluoroalkoxy-1,3,2-dioxaphospholane oxides . Another method involves the reaction of methyl dichlorophosphate with alkanediols under similar conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1,3,2-Dioxaphospholan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Phosphine oxides.

    Substitution: Various substituted phospholanes depending on the nucleophile used.

    Hydrolysis: Phosphoric acid derivatives.

Scientific Research Applications

1,3,2-Dioxaphospholan-2-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,2-dioxaphospholan-2-ol involves its interaction with various molecular targets through its phosphorus atom. The compound can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules, leading to alterations in their structure and function. This interaction is facilitated by the electrophilic nature of the phosphorus atom, which can undergo nucleophilic attack .

Comparison with Similar Compounds

  • 2-Chloro-1,3,2-dioxaphospholane
  • 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-oxide
  • 2-Fluoro-1,3,2-dioxaphospholane

Comparison: 1,3,2-Dioxaphospholan-2-ol is unique due to its specific ring structure and the presence of hydroxyl groups, which impart distinct reactivity and solubility properties. Compared to its analogs like 2-chloro-1,3,2-dioxaphospholane, it exhibits different reactivity patterns, particularly in nucleophilic substitution reactions . The presence of different substituents (e.g., chloro, fluoro) in similar compounds can significantly alter their chemical behavior and applications.

Properties

CAS No.

58402-90-7

Molecular Formula

C2H5O3P

Molecular Weight

108.03 g/mol

IUPAC Name

2-hydroxy-1,3,2-dioxaphospholane

InChI

InChI=1S/C2H5O3P/c3-6-4-1-2-5-6/h3H,1-2H2

InChI Key

GRZZTYUZNNKOFW-UHFFFAOYSA-N

Canonical SMILES

C1COP(O1)O

Origin of Product

United States

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